molecular formula C16H15NO4 B10931547 (2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(5-methylfuran-2-yl)prop-2-enamide

(2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(5-methylfuran-2-yl)prop-2-enamide

Cat. No.: B10931547
M. Wt: 285.29 g/mol
InChI Key: RYLVEKHOWXCZRU-FNORWQNLSA-N
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Description

(E)-N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(5-METHYL-2-FURYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides. This compound features a benzodioxin ring, a furan ring, and a propenamide group. Such compounds are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(5-METHYL-2-FURYL)-2-PROPENAMIDE typically involves the following steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Diels-Alder reaction or other cycloaddition reactions.

    Formation of the Propenamide Group: This step involves the reaction of an appropriate amine with an acyl chloride or anhydride under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at the propenamide group, converting it to the corresponding amine.

    Substitution: The benzodioxin ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the propenamide group may yield amines.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it a potential candidate for drug development.

    Receptor Binding: It may interact with specific receptors in biological systems.

Medicine

    Drug Development: The compound’s potential biological activities make it a candidate for the development of new pharmaceuticals.

    Therapeutic Applications: It may have therapeutic applications in treating various diseases.

Industry

    Material Science: The compound may be used in the development of new materials with specific properties.

    Agriculture: It may have applications in the development of new agrochemicals.

Mechanism of Action

The mechanism of action of (E)-N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(5-METHYL-2-FURYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    (E)-N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(2-FURYL)-2-PROPENAMIDE: Similar structure but with a different substitution on the furan ring.

    (E)-N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(3-METHYL-2-FURYL)-2-PROPENAMIDE: Similar structure but with a different position of the methyl group on the furan ring.

Uniqueness

The uniqueness of (E)-N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(5-METHYL-2-FURYL)-2-PROPENAMIDE lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

(E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(5-methylfuran-2-yl)prop-2-enamide

InChI

InChI=1S/C16H15NO4/c1-11-2-4-13(21-11)5-7-16(18)17-12-3-6-14-15(10-12)20-9-8-19-14/h2-7,10H,8-9H2,1H3,(H,17,18)/b7-5+

InChI Key

RYLVEKHOWXCZRU-FNORWQNLSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)NC2=CC3=C(C=C2)OCCO3

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)NC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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